ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate is a bi-heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a urea group (anilinocarbonyl amino) and at position 4 with an ethyl acetate moiety. This structure enables diverse biological interactions, particularly in enzyme inhibition and receptor modulation. The compound is synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 53266-94-7), a common precursor in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(16-11)17-13(19)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSUAYVIOTVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate, also known as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 186.23 g/mol
- CAS Number : 53266-94-7
Antimicrobial Activity
Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 12 | Bcl-2 downregulation |
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can exhibit anti-inflammatory activity. This compound was shown to reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that this compound affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazole derivatives, including this compound, and their evaluation for biological activity. The findings revealed a structure–activity relationship (SAR) indicating that modifications to the thiazole ring could enhance potency against specific pathogens and cancer cells .
Another investigation focused on the compound's role in modulating immune responses. It was found to enhance phagocytosis by macrophages while simultaneously reducing oxidative stress markers .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Substituents at Thiazole Position 2
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate (Precursor): Lacks the urea group, retaining a free amino group. Used as a precursor for synthesizing derivatives via hydrazide formation or electrophilic substitution .
Ethyl (2-Phenyl-1,3-thiazol-4-yl)acetate: Replaces the amino group with a phenyl ring.
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide): Substitutes the ester with an acetamide and introduces a β3-adrenergic receptor-targeting side chain. Clinically approved for overactive bladder, demonstrating the impact of amidation and aromatic substitution on receptor specificity .
Modifications at Thiazole Position 4
Ethyl 2-(2-{[(3-Chloro-2-methylphenyl)Sulfonyl]Amino}-1,3-Thiazol-4-yl)Acetate: Replaces the urea with a sulfonamide group. Sulfonamides exhibit antibacterial properties, suggesting divergent biological targets compared to urea derivatives .
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]Ethanoate: Features a methoxyimino group, forming cephalosporin intermediates. Highlights the role of thiazole derivatives in antibiotic synthesis .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(2-Amino-Thiazol-4-yl)Acetate | Mirabegron |
|---|---|---|---|
| Molecular Weight (g/mol) | 305.34 | 186.23 | 396.51 |
| LogP | 2.1 | 1.3 | 3.8 |
| Water Solubility (mg/mL) | 0.15 | 2.5 | 0.02 |
| Melting Point (°C) | 168–170 | 95–97 | 120–122 |
- The urea group in the target compound moderately increases lipophilicity (LogP = 2.1) compared to the precursor (LogP = 1.3), balancing solubility and membrane permeability. Mirabegron’s higher LogP (3.8) reflects its amide and hydrophobic side chain, critical for blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol. Critical parameters include solvent choice (e.g., absolute ethanol), stoichiometric ratios (1:1), and reaction time (1 hour). Post-synthesis purification involves ether extraction and anhydrous sodium sulfate filtration to remove impurities . For analogs, multi-step protocols may involve coupling with anilinocarbonyl groups via carbodiimide-mediated amidation, monitored by TLC for intermediate validation .
- Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (60–80°C) and using catalysts like DMAP (4-dimethylaminopyridine) .
Q. Which analytical techniques are critical for structural validation of this compound, and how are spectral contradictions resolved?
- Techniques :
- NMR : H NMR identifies the thiazole ring (δ 6.8–7.2 ppm) and ester group (δ 4.1–4.3 ppm for –OCHCH). C NMR confirms carbonyl carbons (170–175 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects molecular ions (e.g., m/z 242.3 for [M+H]) .
- Contradictions : Discrepancies in peak assignments (e.g., overlapping aromatic signals) are resolved using 2D NMR (HSQC, HMBC) or spiking with reference standards .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Tyrosinase inhibition assays (IC determination via UV-Vis monitoring of L-DOPA oxidation) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent modifications on the thiazole ring influence pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Adamantyl or fluorophenyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., adamantyl derivatives show 2.5× higher CNS uptake) .
- Metabolic Stability : Ethyl ester hydrolysis to carboxylic acid derivatives improves aqueous solubility but reduces half-life in plasma .
- Methodology : Computational tools (e.g., SwissADME) predict ADME profiles, validated via in vitro microsomal stability assays .
Q. How can molecular docking elucidate target interactions for this compound?
- Approach :
- Software : UCSF Chimera or AutoDock Vina for visualizing binding poses (e.g., interaction with tyrosinase’s copper-active site) .
- Validation : Docking scores correlate with experimental IC values; discrepancies (e.g., false positives) are addressed by molecular dynamics simulations (100 ns trajectories) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Study : Variability in antifungal activity (MIC 8–64 µg/mL) is attributed to differences in assay conditions (pH, inoculum size). Standardized CLSI protocols and internal controls (e.g., fluconazole) reduce inter-lab variability .
- Data Harmonization : Meta-analysis of IC values using standardized units (µM vs. µg/mL) and outlier detection via Grubbs’ test .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
